3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one
CAS No.: 57413-33-9
Cat. No.: VC20877714
Molecular Formula: C22H26N2O2
Molecular Weight: 350.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57413-33-9 |
|---|---|
| Molecular Formula | C22H26N2O2 |
| Molecular Weight | 350.5 g/mol |
| IUPAC Name | 3-phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C22H26N2O2/c25-21(13-11-19-7-3-1-4-8-19)23-15-17-24(18-16-23)22(26)14-12-20-9-5-2-6-10-20/h1-10H,11-18H2 |
| Standard InChI Key | LIGDKQIXNVXLRP-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C(=O)CCC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3 |
| Canonical SMILES | C1CN(CCN1C(=O)CCC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3 |
Introduction
3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one is a synthetic organic compound featuring a complex molecular structure that includes both phenyl and piperazine moieties. This compound is of interest due to its potential pharmacological properties, particularly in the realm of neuropharmacology. The molecular formula for this compound is CHNO, and it has a molecular weight of approximately 362 g/mol, though specific values may vary slightly based on the source.
Synthesis and Chemical Reactivity
The synthesis of 3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one typically involves multi-step reactions that require careful control of conditions such as temperature, solvent, and catalyst to optimize yield and purity. Techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to monitor reaction progress and confirm the structure of intermediates and the final product.
Comparison with Similar Compounds
Similar compounds, such as 4-(1H-indol-3-yl)-1-[4-(3-phenylpropanoyl)piperazin-1-yl]butan-1-one, also feature complex structures with potential neuropharmacological effects. These compounds highlight the interest in piperazine derivatives for their psychoactive properties and therapeutic potential.
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one | CHNO | Approximately 362 g/mol | Phenyl and piperazine moieties |
| 4-(1H-indol-3-yl)-1-[4-(3-phenylpropanoyl)piperazin-1-yl]butan-1-one | Not specified | Approximately 403.5 g/mol | Indole and piperazine derivatives |
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